molecular formula C19H15ClN2O4 B4886202 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide

Cat. No. B4886202
M. Wt: 370.8 g/mol
InChI Key: IDYMRBMJRJTGDM-GZTJUZNOSA-N
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Description

2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide involves the inhibition of various signaling pathways that are involved in cell growth and survival. It has been found to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cancer cell proliferation and survival. It also inhibits the NF-kB pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide can induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by increasing the expression of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. However, one of the limitations is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide. One of the directions is to develop more efficient synthesis methods that can improve its solubility and bioavailability. Another direction is to study its potential applications in the treatment of other diseases, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.
In conclusion, 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a promising compound that has potential applications in cancer treatment and other fields. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop more effective treatments.

Synthesis Methods

The synthesis of 2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-furylacetonitrile in the presence of sodium ethoxide. The resulting product is then subjected to reduction and acylation to obtain the final product.

Scientific Research Applications

2-chloro-N-(2-(2-furyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has been extensively studied in scientific research for its potential applications in cancer treatment. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

2-chloro-N-[(E)-1-(furan-2-yl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c20-16-8-2-1-7-15(16)18(23)22-17(11-13-5-3-9-25-13)19(24)21-12-14-6-4-10-26-14/h1-11H,12H2,(H,21,24)(H,22,23)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYMRBMJRJTGDM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=CO2)/C(=O)NCC3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-{2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-benzamide

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